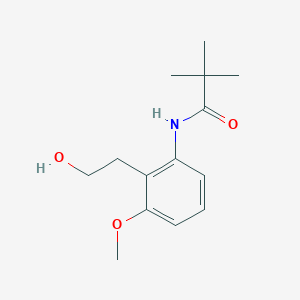

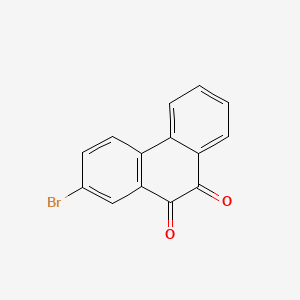

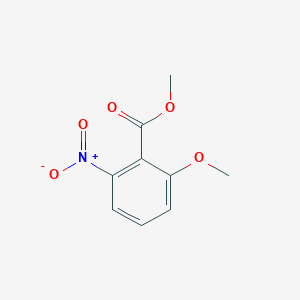

![molecular formula C8H8N4O B1315329 Pyrazolo[1,5-A]pyridine-3-carbohydrazide CAS No. 80536-99-8](/img/structure/B1315329.png)

Pyrazolo[1,5-A]pyridine-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-A]pyridine-3-carbohydrazide is a derivative of Pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-A]pyridine-3-carbohydrazide and its derivatives has been widely studied. A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .

Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-A]pyridine-3-carbohydrazide is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Chemical Reactions Analysis

The chemical reactions involving Pyrazolo[1,5-A]pyridine-3-carbohydrazide are complex and involve several steps. The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

科学的研究の応用

Synthesis of New Heterocyclic Derivatives

Pyrazolo[1,5-a]pyridine-3-carbohydrazide serves as a reactive intermediate in the synthesis of various heterocyclic compounds. Aly et al. (2019) demonstrated its utility in synthesizing new heterocyclic derivatives, observing unexpected behaviors in reactions and confirming structures through spectroscopic and X-ray analysis (Aly et al., 2019). This highlights its versatility in organic synthesis, contributing to the development of compounds with potential applications in medicinal chemistry and material science.

Antitubercular Applications

The compound has shown significant promise in the field of medicinal chemistry, particularly in the development of antitubercular agents. Tang et al. (2015) designed and synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives with nanomolar potency against Mycobacterium tuberculosis, including multidrug-resistant strains. One of the compounds significantly reduced bacterial burden in an infected mouse model, indicating its potential as a lead compound in antitubercular drug discovery (Tang et al., 2015).

Biomedical Applications

Beyond its role in synthetic chemistry and drug development, Pyrazolo[1,5-a]pyridine-3-carbohydrazide derivatives have been explored for various biomedical applications. For instance, Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, a closely related compound, covering their synthesis and biomedical applications. This extensive body of work underscores the compound's relevance in the discovery and development of new therapeutic agents (Donaire-Arias et al., 2022).

将来の方向性

The future directions for research on Pyrazolo[1,5-A]pyridine-3-carbohydrazide could involve further exploration of its potential applications in medicinal chemistry and material science . Additionally, more research is needed to fully understand its mechanism of action and to develop safer and more efficient methods of synthesis .

特性

IUPAC Name |

pyrazolo[1,5-a]pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)6-5-10-12-4-2-1-3-7(6)12/h1-5H,9H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJMQMZUHWBORO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512049 |

Source

|

| Record name | Pyrazolo[1,5-a]pyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-A]pyridine-3-carbohydrazide | |

CAS RN |

80536-99-8 |

Source

|

| Record name | Pyrazolo[1,5-a]pyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)

![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)